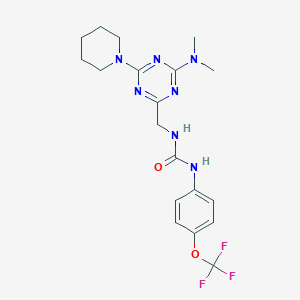

1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea is a compound with a complex molecular structure combining various functional groups and heterocycles. This compound showcases significant versatility and potential across multiple scientific disciplines, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea involves multiple steps. Typically, the synthesis begins with the reaction of 4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine with an appropriate urea derivative. Reaction conditions can vary but often include the use of catalysts and specific solvents to ensure the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient synthesis pathways, often utilizing continuous flow reactors and optimized reaction conditions to enhance productivity while maintaining high-quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Where specific functional groups may be oxidized, changing the oxidation state of certain atoms within the molecule.

Reduction: A reaction where certain parts of the molecule can be reduced, often involving hydrogenation reactions.

Substitution: The compound can participate in substitution reactions, where certain atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve precise temperature control, solvent selection, and sometimes the use of catalysts to achieve desired outcomes.

Major Products Formed: The products of these reactions depend on the specific reactants and conditions. For instance, oxidation may produce new functionalized derivatives, while substitution reactions may lead to modified versions of the original molecule with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its reactivity and stability, often serving as a model compound for understanding triazine-based molecules.

Biology and Medicine: In biological research, the compound is evaluated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer properties. Its interaction with various biological targets is of particular interest.

Industry: Industrial applications may involve the compound as a precursor for the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets and pathways. These can include inhibition of enzyme activity, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected.

Comparison with Similar Compounds

Comparing this compound with other similar triazine-based molecules highlights its unique structural features, such as the presence of the trifluoromethoxyphenyl group and the dimethylamino and piperidinyl substituents. Similar compounds may include:

1,3,5-Triazine derivatives: With different substituents on the triazine ring.

Phenylurea compounds: Featuring varying aromatic groups and substituents.

That enough to get you started?

Biological Activity

The compound 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea is a novel synthetic derivative characterized by its unique structural features that include a triazine core and a trifluoromethoxy phenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features:

- A triazine ring which is known for its diverse biological activities.

- A dimethylamino group that enhances solubility and biological interaction.

- A trifluoromethoxy group that contributes to its pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit notable antitumor activity. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 12.8 | G2/M phase arrest |

Neuroprotective Effects

In addition to its antitumor properties, this compound has shown promise in neuroprotection. Research indicates that it may inhibit neuronal apoptosis induced by oxidative stress. The protective effect is hypothesized to be mediated through modulation of signaling pathways associated with cell survival.

Inhibition of Nucleoside Transporters

The compound has also been evaluated for its ability to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleoside metabolism and cancer treatment. Preliminary findings suggest that it selectively inhibits ENT2 over ENT1, potentially leading to enhanced therapeutic efficacy in nucleoside-based therapies.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of the compound in vivo using xenograft models. The results showed a significant reduction in tumor volume compared to the control group after administration of the compound for four weeks.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential for treating neurodegenerative diseases.

Properties

IUPAC Name |

1-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-[4-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3N7O2/c1-28(2)16-25-15(26-17(27-16)29-10-4-3-5-11-29)12-23-18(30)24-13-6-8-14(9-7-13)31-19(20,21)22/h6-9H,3-5,10-12H2,1-2H3,(H2,23,24,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYJOVTZCHIRAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.